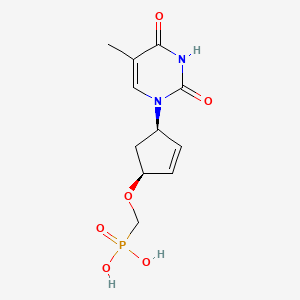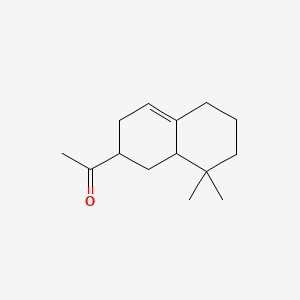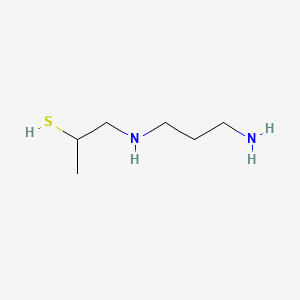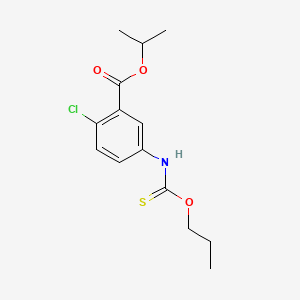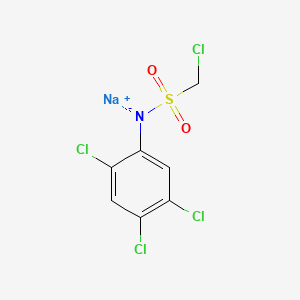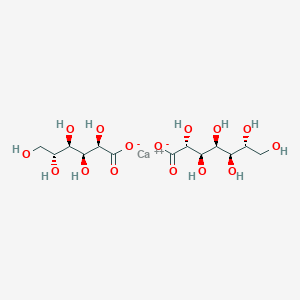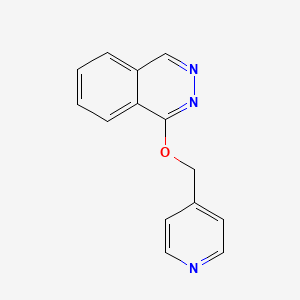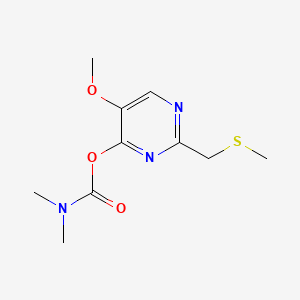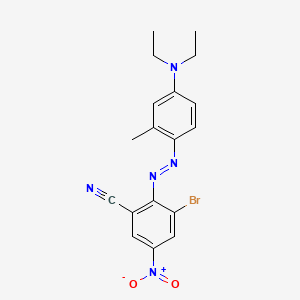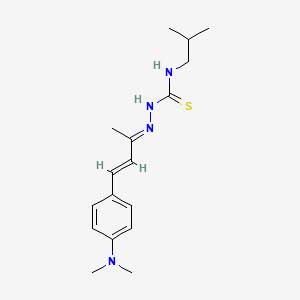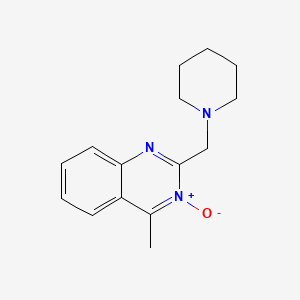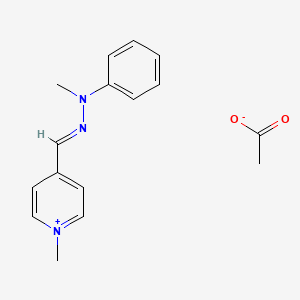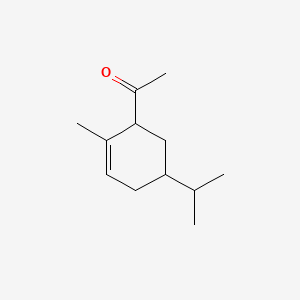
1-(2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for EINECS 276-854-5 would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods would be optimized for large-scale synthesis, ensuring high yield and purity. Unfortunately, detailed synthetic routes and reaction conditions for this specific compound were not found in the search results .
Chemical Reactions Analysis
EINECS 276-854-5, like many chemical substances, would undergo various types of chemical reactions such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions would depend on the functional groups present in the compound. Major products formed from these reactions would vary based on the reaction type and conditions.
Scientific Research Applications
The scientific research applications of EINECS 276-854-5 would span across multiple fields including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it might be studied for its potential biological activity or therapeutic effects. Industrial applications could include its use in manufacturing processes or as a component in commercial products .
Mechanism of Action
The mechanism of action for EINECS 276-854-5 would involve its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the compound’s chemical structure and its biological activity .
Comparison with Similar Compounds
EINECS 276-854-5 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds would share structural or functional similarities, but EINECS 276-854-5 would have unique properties that distinguish it from others. Some similar compounds might include those with related molecular formulas or functional groups .
Properties
CAS No. |
72808-15-2 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-8(2)11-6-5-9(3)12(7-11)10(4)13/h5,8,11-12H,6-7H2,1-4H3 |
InChI Key |
JKBPVNRFABYKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1C(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


